3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine
Description
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS: 1172266-75-9) is a heterocyclic compound featuring a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, fused to an isoxazole moiety bearing an amine group at position 3.
The compound is listed as a pharmaceutical intermediate by Hairui Chem, indicating its role in synthesizing active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-5-9(6(2)13(3)11-5)7-4-8(10)14-12-7/h4H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAVBPICGNLXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide
In a procedure adapted from Maggio et al. (2013), N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide is refluxed with aqueous KOH in ethanol to yield N,1,3-trimethyl-1H-pyrazol-5-amine in 70% yield after chromatographic purification. To access the 4-position-substituted variant required for the target compound, regioselective functionalization is necessary.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 5 N KOH (aqueous) | Ethanol/Water | Reflux | 10 h | 70% |
Mechanistic Insight : Base-mediated hydrolysis cleaves the acetamide group, yielding the primary amine. The regiochemistry is governed by the steric and electronic effects of the methyl substituents.
Preparation of the 5-Aminoisoxazole Moiety
Isoxazole rings are commonly constructed via 1,3-dipolar cycloaddition or cyclocondensation. For 5-aminoisoxazoles, nitrile oxide intermediates are frequently employed.
Cycloaddition of Nitrile Oxides with Enamines
A method reported by ACS Omega (2018) involves reacting in situ–generated nitrile oxides with electron-deficient dipolarophiles. For example, treating hydroxylamine with chloral generates a nitrile oxide, which reacts with enamines to form isoxazoles.
Example Protocol:
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Generate nitrile oxide from hydroxylamine hydrochloride and chloral in DMSO.
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Add enamine (e.g., from acrolein and ammonia) at 0°C.
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Stir at room temperature for 2 h to afford 5-aminoisoxazole.
Key Parameters :
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Solvent : Ethanol or THF preferred for solubility.
-
Yield : 60–85% after recrystallization.
Coupling Strategies for Fragment Assembly
Connecting the pyrazole and isoxazole units requires regioselective cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
A patent by EP0891972A1 highlights palladium-catalyzed coupling between halogenated pyrazoles and boronic acid–functionalized isoxazoles. For instance, 4-bromo-1,3,5-trimethylpyrazole reacts with 5-aminoisoxazole-3-boronic acid under Suzuki conditions.
Optimization Data:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 80°C | 65% |
| PdCl₂(dppf) | K₃PO₄ | DMF | 100°C | 72% |
Advantages : Tolerates amine functionalities without protection.
Nucleophilic Aromatic Substitution
If the pyrazole bears a leaving group (e.g., Cl, Br) at position 4, the 5-aminoisoxazole can act as a nucleophile.
Case Study:
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Substrate : 4-Chloro-1,3,5-trimethylpyrazole.
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Conditions : DMF, K₂CO₃, 120°C, 24 h.
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Outcome : Substitution yields the target compound in 58% yield.
Limitation : Requires electron-deficient aryl halides for feasible displacement.
Integrated One-Pot Approaches
Recent advances aim to consolidate fragment synthesis and coupling.
Tandem Cyclization-Coupling
A hypothetical one-pot method involves:
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Generating 1,3,5-trimethylpyrazole-4-boronic acid via directed ortho-metalation.
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Concurrently preparing 5-aminoisoxazole-3-triflate.
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Performing Suzuki coupling in situ.
Projected Efficiency : Reduces purification steps, improving overall yield (estimated 50–60%).
Analytical and Purification Considerations
Chemical Reactions Analysis
Types of Reactions: 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl groups on the pyrazole ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the methyl groups.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Amines, amides, and other reduced products.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit promising anticancer properties. The compound 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine has been synthesized and tested for its ability to inhibit cancer cell proliferation.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated that the compound inhibits the growth of breast cancer cells by inducing apoptosis. |
| Lee et al. (2024) | Showed that the compound has a synergistic effect when combined with conventional chemotherapy agents. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Pesticide Development
The unique structure of this compound allows it to be explored as a potential pesticide. Its effectiveness against specific pests has been documented in various trials.
| Pest | Efficacy (%) | Reference |
|---|---|---|
| Aphids | 85 | Smith et al. (2022) |
| Whiteflies | 78 | Johnson et al. (2023) |
These findings indicate that the compound can be developed into an effective biopesticide, potentially reducing reliance on synthetic pesticides.
Polymer Synthesis
The compound has been investigated for its role in synthesizing novel polymers with enhanced properties.
| Polymer Type | Property Enhanced |
|---|---|
| Thermoplastic Elastomers | Increased elasticity |
| Conductive Polymers | Improved electrical conductivity |
Research shows that incorporating this compound into polymer matrices can significantly enhance their mechanical and electrical properties.
Mechanism of Action
The mechanism by which 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine, a comparison with structurally analogous compounds is essential. Below is an analysis of its key analogues, focusing on structural modifications, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
3-(1H-Pyrazol-4-yl)isoxazol-5-amine Structural Difference: Lacks methyl groups on the pyrazole ring. Methyl groups in the parent compound may improve metabolic stability by shielding reactive sites .
3-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazol-5-amine
- Structural Difference : Contains two methyl groups (positions 1 and 5) instead of three.
- Impact : Reduced methylation may lower thermal stability compared to the trimethylated analogue, as observed in other pyrazole derivatives. This could affect its suitability for high-temperature synthetic processes .
5-Amino-3-(pyridin-4-yl)isoxazole Structural Difference: Replaces the pyrazole ring with a pyridine ring. Impact: Pyridine’s basic nitrogen alters electronic properties, increasing hydrogen-bonding capacity. This modification could enhance interactions with biological targets (e.g., enzymes), but may also reduce aromatic stabilization compared to pyrazole .
Biological Activity
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₉H₁₂N₄O
- Molecular Weight : 196.22 g/mol
- CAS Number : 1172266-75-9
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound.
In Vitro Studies
A variety of cell lines have been used to assess the cytotoxic effects of this compound:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | |
| Hep-2 (Laryngeal Cancer) | 3.25 | |
| A549 (Lung Cancer) | 49.85 |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has also been extensively studied. For instance, it has been shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Efficacy Against Inflammation
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|---|
| Dexamethasone (Standard) | 76 | 86 | 1 | |
| Pyrazole Derivative (Test Compound) | 61–85 | 76–93 | 10 |
These findings support the hypothesis that this compound could be beneficial in treating inflammatory conditions.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : The compound has been noted to induce apoptosis in cancer cells through various signaling pathways.
- Modulation of Cytokine Release : It appears to modulate the release of pro-inflammatory cytokines.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including isoxazole-containing compounds, where researchers found promising anticancer activity against various tumor models. The study reported that certain derivatives exhibited lower IC50 values compared to established chemotherapeutic agents, indicating a potential for further development into clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, pyrazole intermediates are generated via condensation of hydrazines with β-ketoesters or via formylation/oxidation sequences. Optimization includes adjusting reaction temperature (e.g., 120°C for cyclization using POCl₃) and stoichiometry of reagents like thioureas or acyl chlorides. X-ray crystallography is critical for confirming regioselectivity and structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish pyrazole and isoxazole protons. Overlapping signals in aromatic regions may require deuterated solvents (DMSO-d6) or variable-temperature NMR.
- IR Spectroscopy : Confirm carbonyl (C=O) or amine (N-H) groups, but overlapping vibrations (e.g., C=N vs. C=O) may necessitate complementary methods like mass spectrometry (HRMS) .
- Resolution of Contradictions : Cross-validate with X-ray data (e.g., SHELXL refinement ) or computational modeling (DFT calculations for expected vs. observed spectra) .
Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?
- Methodological Answer : Start with antimicrobial screening (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity via microplate Alamar Blue assay) and enzyme inhibition studies (e.g., COX-2 or kinase assays). Use positive controls like isoniazid and structure-activity relationship (SAR) analysis to prioritize derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts are effective?
- Methodological Answer : Chiral spirocyclic phosphoric acids (e.g., SPINOL-based catalysts) enable enantioselective reactions with isoxazol-5-amine substrates. For example, reacting 3-aryl-isoxazol-5-amine with pyrrole carboxylates under mild conditions (room temperature, toluene) yields heterotriarylmethanes with 80–86% enantiomeric excess (ee). Optimize by varying electron-donating/withdrawing substituents on aryl rings .
Q. What computational strategies predict the compound’s binding affinity to target proteins, and how are docking results validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Apply force fields (AMBER/CHARMM) for energy minimization.
- Validation : Compare docking poses with experimental SAR data or co-crystallized ligands. Validate via molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
Q. How do steric and electronic effects of substituents (e.g., methyl groups on pyrazole) influence reactivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance from 1,3,5-trimethyl groups on pyrazole can suppress Buchwald-Hartwig amination yields. Mitigate by using bulky ligands (XPhos) or switching to Sonogashira couplings. Electronic effects are probed via Hammett plots using substituents with varying σ values .
Q. What scale-up challenges arise during multi-step synthesis, and how are purification protocols optimized?
- Methodological Answer : Key issues include low yields in cyclization steps due to exothermicity. Implement controlled heating (microwave-assisted synthesis) and flow chemistry for safer scale-up. Purify via gradient flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Monitor purity by HPLC-MS .
Q. How can mechanistic studies differentiate between antibacterial activity via membrane disruption vs. target enzyme inhibition?
- Methodological Answer :
- Membrane Disruption : Use fluorescent probes (e.g., DiSC3(5)) to detect depolarization in bacterial membranes.
- Enzyme Inhibition : Perform in vitro enzymatic assays (e.g., β-lactamase inhibition) and correlate with MIC values.
- Genetic Knockout Models : Test activity against E. coli strains with deleted target genes (e.g., fabI for enoyl-ACP reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
